1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC17730667
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20N2 |
---|---|
Molecular Weight | 204.31 g/mol |
IUPAC Name | 1-methyl-N-(1-phenylethyl)pyrrolidin-3-amine |
Standard InChI | InChI=1S/C13H20N2/c1-11(12-6-4-3-5-7-12)14-13-8-9-15(2)10-13/h3-7,11,13-14H,8-10H2,1-2H3 |
Standard InChI Key | BLRQMBGXUBPPLR-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=CC=C1)NC2CCN(C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Methyl-N-(1-phenylethyl)pyrrolidin-3-amine consists of a five-membered pyrrolidine ring with two key modifications:
-
A methyl group at the nitrogen atom (position 1), enhancing steric bulk and altering electronic properties.
-
A 1-phenylethyl group (-CH-CH-CH) attached to the amine at position 3, introducing aromaticity and lipophilicity.
The compound’s IUPAC name reflects this substitution pattern: 1-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. Its SMILES notation (CN1CCC(C1)NCCC2=CC=CC=C2
) encodes the connectivity of atoms, while the InChIKey (UUYWLMZQRAARDR-UHFFFAOYSA-N
) provides a unique identifier for chemical databases .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 204.31 g/mol |
IUPAC Name | 1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine |
SMILES | CN1CCC(C1)NCCC2=CC=CC=C2 |
Lipophilicity (LogP) | ~2.5 (estimated) |
Solubility | Soluble in dichloromethane, methanol |
The estimated LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 1-methyl-N-(1-phenylethyl)pyrrolidin-3-amine is documented, analogous compounds provide a framework for its preparation. A plausible route involves:
Step 1: Alkylation of Pyrrolidin-3-amine
1-Methylpyrrolidin-3-amine reacts with 1-phenylethyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution:
This method mirrors protocols used for synthesizing N-substituted pyrrolidine derivatives .
Step 2: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Optimization Considerations
-
Catalyst Selection: Sulfonic acid resins, as employed in similar amine syntheses, could enhance reaction efficiency .
-
Temperature: Reflux conditions (~110°C) may improve yield by accelerating kinetics.
-
Stoichiometry: A 1:1.2 molar ratio of amine to alkylating agent prevents di-substitution.
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound’s stability is influenced by:
-
Oxidation: Susceptible to oxidation at the secondary amine, forming nitroxides or imines under strong oxidizing conditions .
-
Hydrolysis: Resistant to aqueous hydrolysis at neutral pH but may degrade under acidic or basic conditions.
Spectroscopic Characterization
-
NMR:
-
MS: Molecular ion peak at m/z 204.3 ([M+H]).
Future Research Directions
-
Receptor Binding Assays: Screen for affinity at neurological targets.
-
Metabolic Studies: Investigate hepatic metabolism via cytochrome P450 enzymes.
-
Derivatization: Explore modifications to enhance selectivity or reduce toxicity.
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